molecular formula C19H28N2 B14595238 1-{2-[3-Methyl-2-(propan-2-yl)phenyl]hexyl}-1H-imidazole CAS No. 61022-30-8

1-{2-[3-Methyl-2-(propan-2-yl)phenyl]hexyl}-1H-imidazole

Cat. No.: B14595238
CAS No.: 61022-30-8
M. Wt: 284.4 g/mol
InChI Key: HEOYYENURBAZGV-UHFFFAOYSA-N
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Description

1-{2-[3-Methyl-2-(propan-2-yl)phenyl]hexyl}-1H-imidazole is a compound that belongs to the imidazole family, which is known for its diverse range of chemical and biological properties. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a substituted phenyl group and a hexyl chain, making it a unique member of the imidazole family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[3-Methyl-2-(propan-2-yl)phenyl]hexyl}-1H-imidazole can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the one-pot, four-component synthesis involving a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .

Industrial Production Methods

Industrial production of imidazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Debus-Radziszewski synthesis, Wallach synthesis, and Marckwald synthesis are some of the commonly employed methods . These methods typically involve the use of readily available starting materials and catalysts to facilitate the cyclization process.

Chemical Reactions Analysis

Types of Reactions

1-{2-[3-Methyl-2-(propan-2-yl)phenyl]hexyl}-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrogenated products.

    Substitution: The imidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce hydrogenated imidazole derivatives.

Scientific Research Applications

1-{2-[3-Methyl-2-(propan-2-yl)phenyl]hexyl}-1H-imidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{2-[3-Methyl-2-(propan-2-yl)phenyl]hexyl}-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. For example, imidazole derivatives are known to inhibit cytochrome P450 enzymes, affecting drug metabolism . The compound’s unique structure allows it to bind to specific sites on target molecules, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{2-[3-Methyl-2-(propan-2-yl)phenyl]hexyl}-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the substituted phenyl group and hexyl chain differentiates it from other imidazole derivatives, potentially leading to unique interactions with molecular targets and distinct therapeutic effects.

Properties

CAS No.

61022-30-8

Molecular Formula

C19H28N2

Molecular Weight

284.4 g/mol

IUPAC Name

1-[2-(3-methyl-2-propan-2-ylphenyl)hexyl]imidazole

InChI

InChI=1S/C19H28N2/c1-5-6-9-17(13-21-12-11-20-14-21)18-10-7-8-16(4)19(18)15(2)3/h7-8,10-12,14-15,17H,5-6,9,13H2,1-4H3

InChI Key

HEOYYENURBAZGV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CN1C=CN=C1)C2=CC=CC(=C2C(C)C)C

Origin of Product

United States

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